9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate
CAS No.:
Cat. No.: VC16761347
Molecular Formula: C26H24N2O3
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24N2O3 |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30) |
| Standard InChI Key | TYDUDYNHTCJBHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a fluorenylmethyl carbamate group linked to a hydroxypropan-2-yl side chain substituted with an indole moiety. The indole group, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a hallmark of biologically active molecules, including neurotransmitters like serotonin. The Fmoc group, a widely used protecting group in peptide synthesis, enhances the molecule’s stability during chemical reactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₄N₂O₃ |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO |
| InChIKey | TYDUDYNHTCJBHI-UHFFFAOYSA-N |
The stereochemistry and spatial arrangement of functional groups play critical roles in determining its reactivity and interactions with biological targets.
Synthesis and Structural Analogues
Structural Analogues
Comparisons with PubChem CID 10474375, an Fmoc-protected phenylalaninal, reveal shared synthetic strategies . Both compounds utilize the Fmoc group for nitrogen protection, but the indole substitution in the target compound introduces distinct electronic and steric properties, potentially altering its reactivity and biological activity .
Biological Activity and Mechanistic Insights
Receptor Interactions
The indole moiety’s resemblance to tryptophan and serotonin suggests possible interactions with:
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Serotonin receptors (5-HT): Modulation of neurotransmission or ligand-gated ion channels.
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Tryptophan hydroxylase (TPH): Influence on serotonin biosynthesis via enzyme inhibition or substrate mimicry.
Computational docking studies of similar molecules predict moderate binding affinities (Kd ∼ 10–100 μM) for 5-HT receptor subtypes, though experimental validation is required.
Enzymatic Stability
The Fmoc group’s hydrophobicity may enhance membrane permeability, while the carbamate linkage could confer resistance to enzymatic degradation compared to ester or amide bonds .
Applications in Research and Industry
Peptide Synthesis
As a protected amino alcohol derivative, this compound could serve as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is cleaved under basic conditions (e.g., piperidine), enabling sequential peptide chain elongation .
Medicinal Chemistry
The indole group’s prevalence in drug candidates (e.g., sumatriptan, ondansetron) positions this compound as a precursor for:
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Serotonin receptor modulators: Potential antidepressants or anxiolytics.
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Enzyme inhibitors: Targeting TPH or monoamine oxidase (MAO).
Computational and Experimental Data Gaps
In Vitro Assays
Critical parameters such as IC₅₀ values for receptor binding, cytotoxicity profiles, and metabolic stability remain uncharacterized.
Research Implications and Future Directions
Priority Investigations
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Synthetic optimization: Developing scalable routes with higher yields (>70%) and fewer byproducts.
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Biological screening: Testing against 5-HT receptor panels and neuroenzymes.
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Structure-activity relationship (SAR) studies: Modifying the indole or hydroxypropan-2-yl groups to enhance potency or selectivity.
Collaborative Opportunities
Partnerships with academic institutions or pharmaceutical companies could accelerate translational research, particularly in neuropharmacology .
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